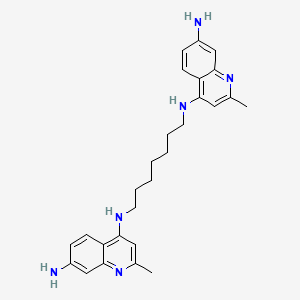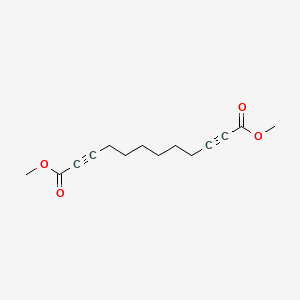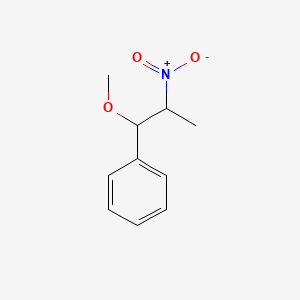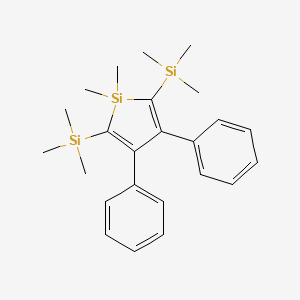
1,1-Dimethyl-3,4-diphenyl-2,5-bis(trimethylsilyl)-1H-silole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dimethyl-3,4-diphenyl-2,5-bis(trimethylsilyl)-1H-silole is a compound belonging to the class of siloles, which are silicon-containing heterocycles. Siloles are known for their unique electronic properties, making them valuable in various applications, particularly in organic electronics and photonics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-3,4-diphenyl-2,5-bis(trimethylsilyl)-1H-silole typically involves the use of palladium(0)-catalyzed Suzuki coupling reactions. For instance, a series of soluble conjugated random and alternating copolymers derived from 9,9-dioctylfluorene and 1,1-dimethyl-3,4-diphenyl-2,5-bis(2′-thienyl)silole were synthesized using this method .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale Suzuki coupling reactions under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Dimethyl-3,4-diphenyl-2,5-bis(trimethylsilyl)-1H-silole undergoes various chemical reactions, including:
Oxidation: This reaction can alter the electronic properties of the compound.
Reduction: This reaction can be used to modify the compound’s structure.
Substitution: Common in organic synthesis, substitution reactions can introduce different functional groups into the silole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Various halogenating agents or organometallic reagents under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silole oxides, while substitution can introduce new functional groups, enhancing the compound’s properties.
Aplicaciones Científicas De Investigación
1,1-Dimethyl-3,4-diphenyl-2,5-bis(trimethylsilyl)-1H-silole has several scientific research applications:
Organic Electronics: Used in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic cells (OPVs) due to its luminescent and semiconducting properties.
Photonic Devices: Employed in devices that require efficient light emission and energy transfer.
Biosensing: Utilized in electrochemiluminescent (ECL) biosensing systems for its high sensitivity and controllability.
Mecanismo De Acción
The mechanism of action of 1,1-Dimethyl-3,4-diphenyl-2,5-bis(trimethylsilyl)-1H-silole involves its unique electronic structure. The silicon atom in the silole ring influences the compound’s electronic properties, enhancing its ability to conduct electricity and emit light. This makes it an effective material for use in electronic and photonic devices .
Comparación Con Compuestos Similares
Similar Compounds
1,1-Disubstituted 2,3,4,5-Tetraphenylsiloles: These compounds share a similar silole core but differ in their substituents.
Silafluorenes: Another class of silicon-containing heterocycles with distinct electronic properties.
Uniqueness
1,1-Dimethyl-3,4-diphenyl-2,5-bis(trimethylsilyl)-1H-silole stands out due to its specific substituents, which enhance its luminescent and semiconducting properties. This makes it particularly valuable in applications requiring high efficiency and performance.
Propiedades
| 79628-06-1 | |
Fórmula molecular |
C24H34Si3 |
Peso molecular |
406.8 g/mol |
Nombre IUPAC |
(1,1-dimethyl-3,4-diphenyl-5-trimethylsilylsilol-2-yl)-trimethylsilane |
InChI |
InChI=1S/C24H34Si3/c1-25(2,3)23-21(19-15-11-9-12-16-19)22(20-17-13-10-14-18-20)24(26(4,5)6)27(23,7)8/h9-18H,1-8H3 |
Clave InChI |
MYCAFBCCPSNOMH-UHFFFAOYSA-N |
SMILES canónico |
C[Si]1(C(=C(C(=C1[Si](C)(C)C)C2=CC=CC=C2)C3=CC=CC=C3)[Si](C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


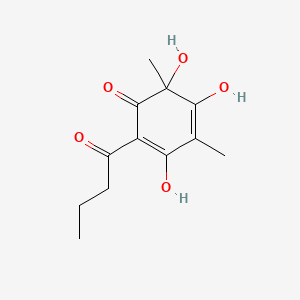

![3,5-Dichloro-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide](/img/structure/B14433126.png)

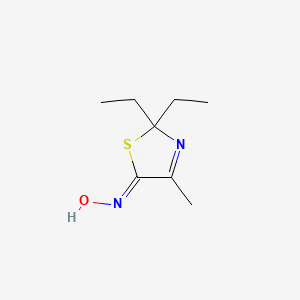
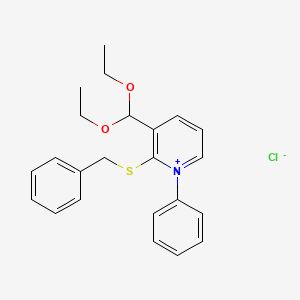
![N-(2-Hydroxyethyl)-N'-[1-(4-octylphenyl)ethyl]thiourea](/img/structure/B14433145.png)
